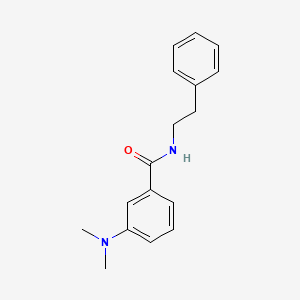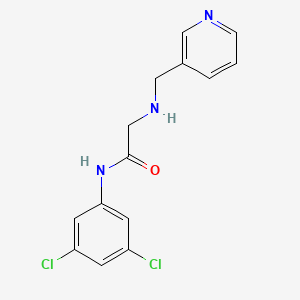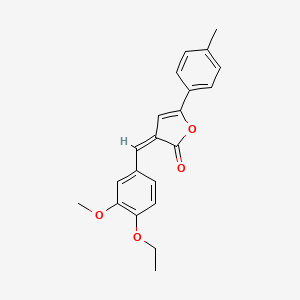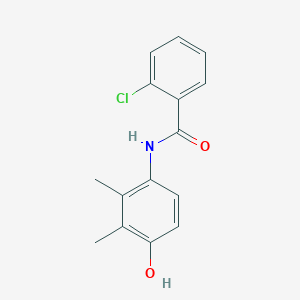![molecular formula C16H12N2O3S B5589802 N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide](/img/structure/B5589802.png)
N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 is a highly selective inhibitor of the orexin 2 receptor, which is involved in regulating wakefulness and arousal.
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide
Research on acrylamide, a compound structurally different but relevant due to its involvement in polyacrylamide production, has elucidated its formation in food and its implications for human health. Studies emphasize the need for a deeper understanding of its formation, distribution in food, and role in human health, with neurotoxicity identified as a significant concern from human exposure (Friedman, 2003).
Industrial and Environmental Applications
The industrial synthesis of compounds for various applications, including wastewater treatment and the textile industry, has been extensively explored. Acrylamide, for instance, serves as a precursor in polyacrylamide production, highlighting the importance of chemical synthesis in developing materials for environmental management (Taeymans et al., 2004).
Pharmacological and Therapeutic Research
Tranexamic acid and sulfonamides represent significant advancements in pharmacological research, with applications ranging from antifibrinolytic therapy to antimicrobial treatments. These studies underscore the ongoing efforts to develop effective medical treatments based on synthetic and semi-synthetic compounds (McCormack, 2012); (Carta, Scozzafava, & Supuran, 2012).
Renewable Resources and Sustainable Chemistry
The conversion of biomass into furan derivatives for the production of sustainable materials showcases the intersection of chemistry and environmental science. Research in this area focuses on leveraging renewable resources to synthesize compounds with potential applications in fuels, polymers, and other materials, underscoring the shift towards sustainable chemical practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-14(19)11-9-13(10-5-2-1-3-6-10)22-16(11)18-15(20)12-7-4-8-21-12/h1-9H,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKFNNGZKCOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B5589750.png)
![4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)

![4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5589767.png)
![N-cyclopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5589770.png)

![1-(2,5-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5589776.png)
![5-benzyl-2-(2-chlorophenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589783.png)
![6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5589791.png)


